molecular formula C7H11NO5 B091044 Glutarylglycine CAS No. 17686-38-3

Glutarylglycine

Cat. No.: B091044
CAS No.: 17686-38-3
M. Wt: 189.17 g/mol
InChI Key: NBLKTRLPZFCMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutarylglycine is an organic compound that belongs to the class of N-acyl-alpha amino acids. It is characterized by the presence of a glutaryl group attached to the nitrogen atom of glycine. This compound is a metabolite found in human urine and is associated with the metabolic disorder known as glutaric acidemia type I. This compound plays a significant role in various biochemical processes and is of interest in both clinical and research settings.

Mechanism of Action

Target of Action

Glutarylglycine primarily targets lysine residues in proteins . Lysine is an amino acid that plays a crucial role in protein structure and function. This compound modifies these lysine residues through a process known as lysine glutarylation , a type of post-translational modification .

Mode of Action

This compound interacts with its targets through a biochemical process known as glutarylation . In this process, glutaryl-CoA, a cellular metabolite, forms a reactive cyclic anhydride that readily glutarylates lysine residues . This modification is considered to be reversible, dynamic, and conserved in both prokaryotes and eukaryotes .

Biochemical Pathways

This compound affects several biochemical pathways. The glutarylation of lysine residues is mainly involved in the regulation of metabolism, oxidative damage, and chromatin dynamics . It is also associated with various diseases . The exact biochemical processes of glutarylation and deglutarylation are still under investigation .

Pharmacokinetics

It’s known that non-natural amino acids like this compound can be used to modulate the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role in post-translational modification. Glutarylation can modulate biological activities, enabling organisms to make rapid adaptive responses to environmental changes . It plays crucial roles in the diversification of protein functions in different biological and physiological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutarylglycine typically involves the acylation of glycine with glutaryl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.

Industrial Production Methods: In an industrial setting, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Glutarylglycine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glutaric acid and glycine.

    Reduction: Reduction of this compound can lead to the formation of glutaryl alcohol and glycine.

    Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Glutaric acid and glycine.

    Reduction: Glutaryl alcohol and glycine.

    Substitution: Various N-substituted derivatives of this compound.

Scientific Research Applications

Glutarylglycine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of N-acyl-alpha amino acids and their derivatives.

    Biology: this compound is studied in the context of metabolic disorders, particularly glutaric acidemia type I, to understand the underlying biochemical pathways and develop diagnostic and therapeutic strategies.

    Medicine: It serves as a biomarker for the diagnosis and monitoring of glutaric acidemia type I. Research is also being conducted to explore its potential therapeutic applications.

    Industry: this compound is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.

Comparison with Similar Compounds

    Phenylglycine: An amino acid with a phenyl group attached to the alpha carbon.

    4-Hydroxyphenylglycine: An amino acid with a hydroxyphenyl group attached to the alpha carbon.

    3,5-Dihydroxyphenylglycine: An amino acid with two hydroxyphenyl groups attached to the alpha carbon.

Comparison: Glutarylglycine is unique due to the presence of the glutaryl group, which imparts distinct chemical and biological properties. Unlike phenylglycine and its derivatives, this compound is directly involved in metabolic pathways and is associated with specific metabolic disorders. Its role as a biomarker for glutaric acidemia type I further distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLKTRLPZFCMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635111
Record name 5-[(Carboxymethyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutarylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17686-38-3
Record name Glutarylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17686-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Carboxymethyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutarylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutarylglycine
Reactant of Route 2
Reactant of Route 2
Glutarylglycine
Reactant of Route 3
Reactant of Route 3
Glutarylglycine
Reactant of Route 4
Reactant of Route 4
Glutarylglycine
Reactant of Route 5
Reactant of Route 5
Glutarylglycine
Reactant of Route 6
Reactant of Route 6
Glutarylglycine
Customer
Q & A

Q1: What is the significance of elevated Glutarylglycine levels in urine?

A: this compound is a breakdown product of lysine and tryptophan metabolism. Elevated urinary levels of this compound are a hallmark of Glutaric Aciduria Type 1 (GA1), a rare genetic disorder. [] This disorder, caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, disrupts the body's ability to break down certain amino acids, leading to a buildup of harmful substances like glutaric acid and this compound. [] Detecting high this compound in urine can be crucial for diagnosing GA1, especially in early stages when treatment can significantly improve outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.